

# Performance comparison of perovskite solar cells with and without ethyl thioglycolate

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## Compound of Interest

Compound Name: Ethyl thioglycolate

Cat. No.: B046877

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## Ethyl Thioglycolate Boosts Perovskite Solar Cell Performance and Stability

A surface treatment with **ethyl thioglycolate** (ET) has been shown to significantly enhance the performance and stability of inverted perovskite solar cells (PSCs). Researchers have demonstrated that this simple post-treatment strategy leads to a notable increase in power conversion efficiency (PCE) and improved device longevity by effectively passivating surface defects, promoting crystal growth, and facilitating better charge transfer.

Perovskite solar cells are a promising next-generation photovoltaic technology, but their widespread adoption has been hindered by challenges related to efficiency and long-term stability. A key area of research focuses on mitigating defects on the surface of the perovskite layer, which can act as recombination centers for charge carriers, thereby reducing the overall performance of the solar cell.

Recent studies on inverted structure PSCs, which are known for their reduced hysteresis and potential for use in flexible devices, have shown that a post-treatment with **ethyl thioglycolate** can effectively address these surface-related issues. The treatment has been successfully applied to perovskite compositions such as  $\text{FA}_{0.85}\text{CS}_{0.15}\text{Pb}(\text{I}_{0.95}\text{Br}_{0.05})_3$  and  $\text{FA}_{0.9}\text{MA}_{0.05}\text{CS}_{0.05}\text{Pb}(\text{I}_{0.95}\text{Br}_{0.05})_3$ .

The improvements are attributed to a multifunctional mechanism of the **ethyl thioglycolate** molecule. Firstly, it passivates undercoordinated  $\text{Pb}^{2+}$  defects on the perovskite surface

through a bidentate coordination mechanism, where both the carbonyl (C=O) and thiol (SH) groups of the ET molecule bind to the lead ions. This strong interaction effectively neutralizes the defects. Secondly, the application of ET lowers the surface energy of the perovskite, which induces secondary growth of the perovskite grains. This results in a film with higher crystallinity, fewer defects, and larger average grain size. Finally, the ET layer facilitates improved charge transfer at the interface between the perovskite layer and the electron transport layer (such as C<sub>60</sub>), further enhancing the efficiency of charge extraction.

## Performance Comparison

The application of **ethyl thioglycolate** as a surface treatment results in a marked improvement in all key photovoltaic parameters. The table below summarizes the performance of inverted perovskite solar cells with and without the ET treatment.

Perovskite Composition	Treatment	V <sub>oc</sub> (V)	J <sub>sc</sub> (mA/cm <sup>2</sup> )	FF (%)	PCE (%)
FA <sub>0.9</sub> MA <sub>0.05</sub> Cs <sub>0.05</sub> Pb(I <sub>0.95</sub> Br <sub>0.05</sub> ) <sub>3</sub>	Control (Without ET)	1.12	24.31	79.21	22.42
FA <sub>0.9</sub> MA <sub>0.05</sub> Cs <sub>0.05</sub> Pb(I <sub>0.95</sub> Br <sub>0.05</sub> ) <sub>3</sub>	With Ethyl Thioglycolate	1.15	25.13	81.45	23.56

## Experimental Protocols

The fabrication of the inverted perovskite solar cells and the subsequent **ethyl thioglycolate** treatment follow a precise multi-step process.

### Device Fabrication (Control)

The inverted perovskite solar cells with the structure ITO/PTAA/Perovskite/C<sub>60</sub>/BCP/Ag are fabricated as follows:

- **Substrate Cleaning:** Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15

minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.

- **Hole Transport Layer (HTL) Deposition:** A solution of poly(triaryl amine) (PTAA) in toluene (2 mg/mL) is spin-coated onto the cleaned ITO substrates at 6000 rpm for 30 seconds. The films are then annealed at 100 °C for 10 minutes in a nitrogen-filled glovebox.
- **Perovskite Layer Deposition:** A perovskite precursor solution (e.g., for  $\text{FA}_{0.9}\text{MA}_{0.05}\text{CS}_{0.05}\text{Pb}(\text{I}_{0.95}\text{Br}_{0.05})_3$ ) is prepared by dissolving the corresponding precursor salts in a mixed solvent of DMF and DMSO. The solution is spin-coated on the PTAA layer in a two-step program (e.g., 1000 rpm for 10 s, then 4000 rpm for 30 s). An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate during the second step. The films are then annealed at 150 °C for 15 minutes.
- **Electron Transport Layer (ETL) Deposition:** A layer of  $\text{C}_{60}$  (20 nm) is deposited by thermal evaporation onto the perovskite film.
- **Buffer Layer Deposition:** A bathocuproine (BCP) layer (8 nm) is then thermally evaporated on top of the  $\text{C}_{60}$  layer.
- **Electrode Deposition:** Finally, a silver (Ag) electrode (100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

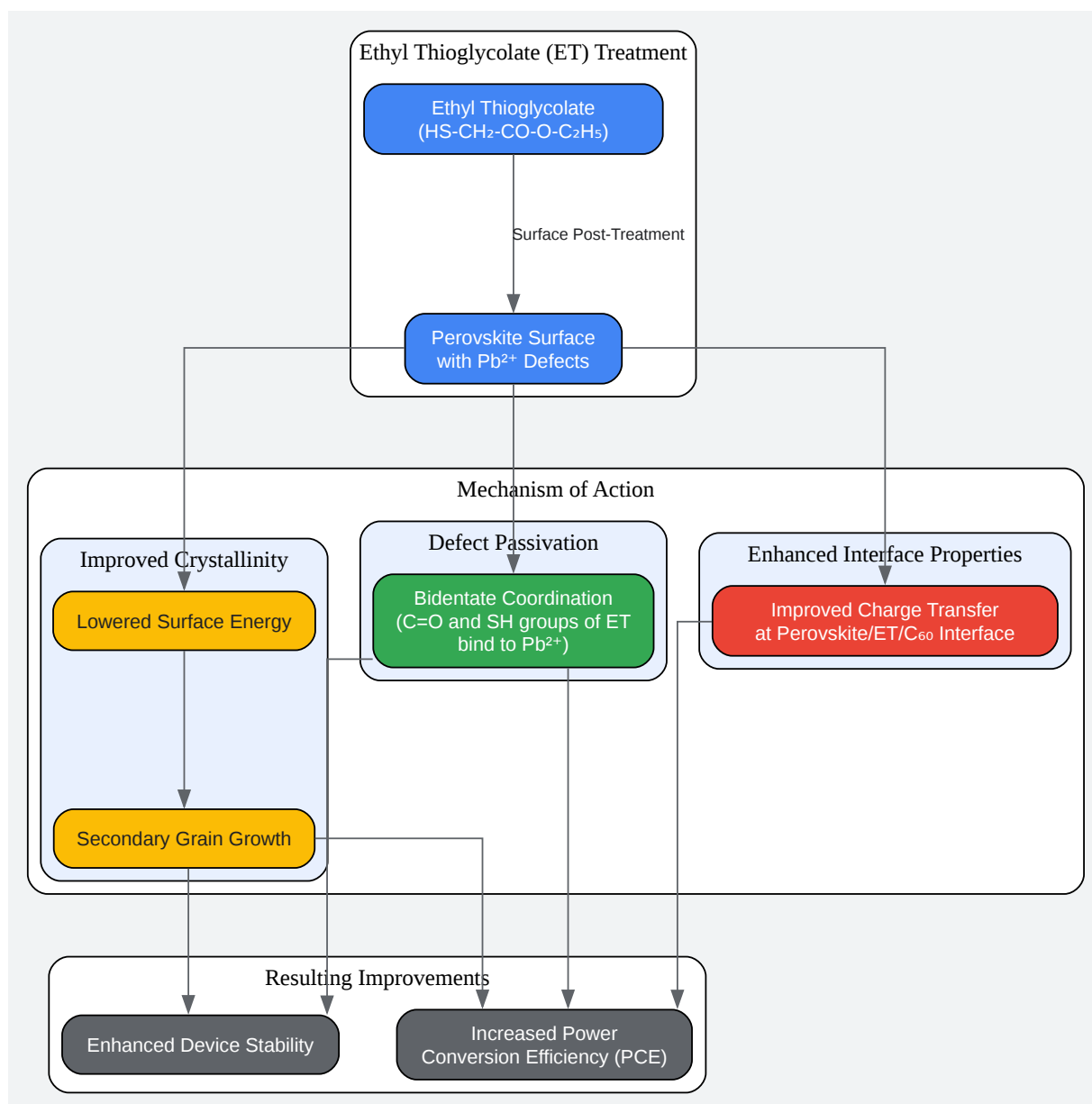
## Ethyl Thioglycolate Treatment

The **ethyl thioglycolate** treatment is performed as a post-treatment step after the perovskite layer deposition and annealing:

- A solution of **ethyl thioglycolate** in isopropanol (e.g., 0.1 mg/mL) is prepared.
- The ET solution is spin-coated onto the cooled perovskite film at 4000 rpm for 30 seconds.
- The film is then annealed at 100 °C for 5 minutes in a nitrogen-filled glovebox.
- The subsequent deposition of  $\text{C}_{60}$ , BCP, and Ag layers proceeds as described for the control device.

## Signaling Pathways and Experimental Workflows

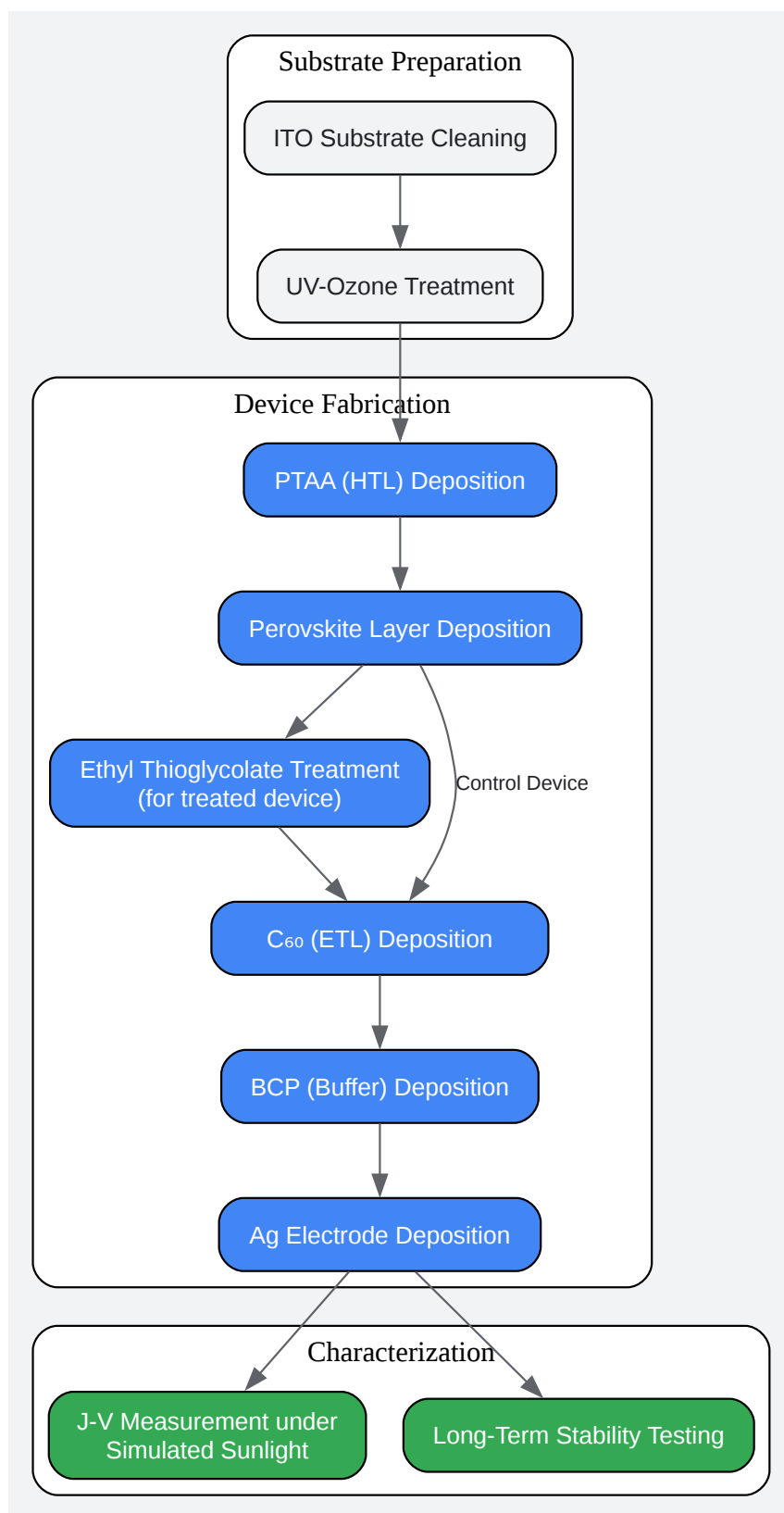
The mechanism of performance enhancement by **ethyl thioglycolate** can be visualized as a multi-step process involving defect passivation, crystal growth promotion, and improved interfacial charge transfer.



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Figure 1. Mechanism of perovskite solar cell enhancement by **ethyl thioglycolate**.

The experimental workflow for fabricating and treating the perovskite solar cells is a sequential process.



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Figure 2. Experimental workflow for perovskite solar cell fabrication.

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